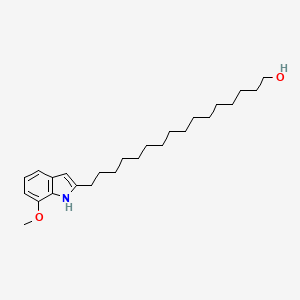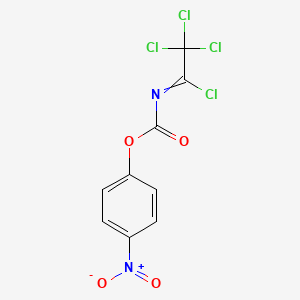![molecular formula C15H22O2Si B14223992 Silane, [(4,5-dihydro-5,5-dimethyl-3-phenyl-2-furanyl)oxy]trimethyl- CAS No. 524937-41-5](/img/structure/B14223992.png)
Silane, [(4,5-dihydro-5,5-dimethyl-3-phenyl-2-furanyl)oxy]trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, [(4,5-dihydro-5,5-dimethyl-3-phenyl-2-furanyl)oxy]trimethyl- is a chemical compound with the molecular formula C15H22O2Si. It is characterized by its unique structure, which includes a silane group bonded to a furan ring substituted with phenyl and dimethyl groups.
Preparation Methods
The synthesis of Silane, [(4,5-dihydro-5,5-dimethyl-3-phenyl-2-furanyl)oxy]trimethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a furan derivative with a silane reagent in the presence of a catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product . Industrial production methods may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability.
Chemical Reactions Analysis
Silane, [(4,5-dihydro-5,5-dimethyl-3-phenyl-2-furanyl)oxy]trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert it into silane derivatives with different substituents.
Substitution: It can undergo substitution reactions where the furan or phenyl groups are replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. .
Scientific Research Applications
Silane, [(4,5-dihydro-5,5-dimethyl-3-phenyl-2-furanyl)oxy]trimethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of polymers and other complex molecules.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Silane, [(4,5-dihydro-5,5-dimethyl-3-phenyl-2-furanyl)oxy]trimethyl- involves its interaction with molecular targets through its functional groups. The silane group can form bonds with various substrates, while the furan and phenyl groups can participate in π-π interactions and other non-covalent interactions. These interactions influence the compound’s reactivity and its effects in different applications .
Comparison with Similar Compounds
Silane, [(4,5-dihydro-5,5-dimethyl-3-phenyl-2-furanyl)oxy]trimethyl- can be compared with similar compounds such as:
Dimethylphenylsilane: This compound has a similar silane structure but lacks the furan ring, making it less versatile in certain reactions.
Trimethyl(phenyl)silane: Similar to dimethylphenylsilane, it also lacks the furan ring and has different reactivity and applications. The presence of the furan ring in Silane, [(4,5-dihydro-5,5-dimethyl-3-phenyl-2-furanyl)oxy]trimethyl- provides unique properties and reactivity, distinguishing it from these similar compounds.
Properties
CAS No. |
524937-41-5 |
|---|---|
Molecular Formula |
C15H22O2Si |
Molecular Weight |
262.42 g/mol |
IUPAC Name |
(2,2-dimethyl-4-phenyl-3H-furan-5-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C15H22O2Si/c1-15(2)11-13(12-9-7-6-8-10-12)14(16-15)17-18(3,4)5/h6-10H,11H2,1-5H3 |
InChI Key |
UJQTYYBHVMJFLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(O1)O[Si](C)(C)C)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Nitro-4-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14223913.png)
methanone](/img/structure/B14223922.png)
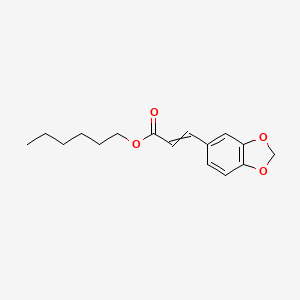
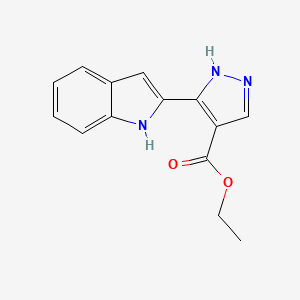
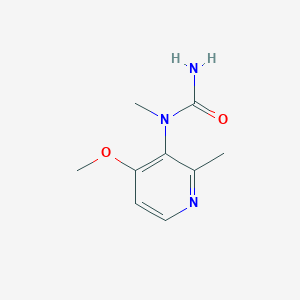

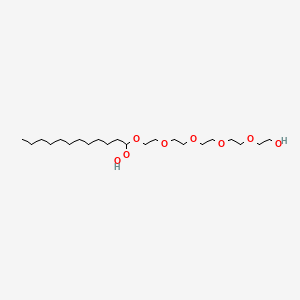
![9-Oxabicyclo[3.3.1]nonane-2,6-diol, (1S,2S,5S,6S)-(9CI)](/img/structure/B14223942.png)
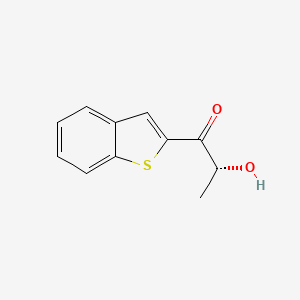
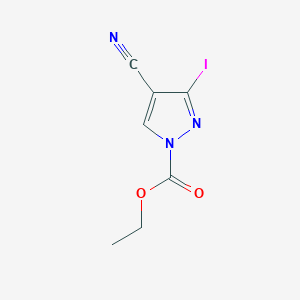
![Benzene, 1,2-bis[[2-(methylthio)phenyl]ethynyl]-](/img/structure/B14223968.png)
![(2-Chlorophenyl)[1-(2-chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-yl]methanone](/img/structure/B14223981.png)
